molecular formula C24H28O3Si B14314526 (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane CAS No. 106786-75-8

(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane

Cat. No.: B14314526
CAS No.: 106786-75-8
M. Wt: 392.6 g/mol
InChI Key: ODNWPABOIKSFFH-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is an organosilicon compound that features both phenyl and phenoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of (2-ethoxyphenyl)dimethylchlorosilane with (3-(phenoxy)phenyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

(2Ethoxyphenyl)dimethylchlorosilane+(3Phenoxyphenyl)methanol(2Ethoxyphenyl)dimethyl((3phenoxyphenyl)methoxymethyl)silane+HCl(2-\text{Ethoxyphenyl})\text{dimethylchlorosilane} + (3-\text{Phenoxyphenyl})\text{methanol} \rightarrow (2-\text{Ethoxyphenyl})\text{dimethyl}((3-\text{phenoxyphenyl})\text{methoxymethyl})\text{silane} + \text{HCl} (2−Ethoxyphenyl)dimethylchlorosilane+(3−Phenoxyphenyl)methanol→(2−Ethoxyphenyl)dimethyl((3−phenoxyphenyl)methoxymethyl)silane+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this compound.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the phenyl and phenoxy groups can lead to the formation of quinones or other oxidized aromatic compounds.

    Reduction: Reduction can result in the formation of the corresponding alcohols or hydrocarbons.

    Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The phenyl and phenoxy groups can interact with biological molecules, potentially influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
  • (2-Ethoxyphenyl)dimethyl((3-(methoxy)phenyl)methoxymethyl)silane
  • (2-Phenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane

Uniqueness

(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is unique due to the presence of both ethoxy and phenoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

106786-75-8

Molecular Formula

C24H28O3Si

Molecular Weight

392.6 g/mol

IUPAC Name

(2-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane

InChI

InChI=1S/C24H28O3Si/c1-4-26-23-15-8-9-16-24(23)28(2,3)19-25-18-20-11-10-14-22(17-20)27-21-12-6-5-7-13-21/h5-17H,4,18-19H2,1-3H3

InChI Key

ODNWPABOIKSFFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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